An In-depth Technical Guide to Isopropylphenyl Diphenyl Phosphate: Structure, Properties, and Applications
An In-depth Technical Guide to Isopropylphenyl Diphenyl Phosphate: Structure, Properties, and Applications
Abstract
Isopropylphenyl diphenyl phosphate (IPPDP) is a significant organophosphate ester utilized extensively across various industries. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and primary applications, with a particular focus on its role as a flame retardant and plasticizer. The document delves into the mechanistic aspects of its flame retardancy, details a standard analytical methodology for its quantification, and discusses its environmental and toxicological profile. This guide is intended for researchers, scientists, and professionals in drug development and material science who require a deep, technical understanding of this compound.
Introduction
Isopropylphenyl diphenyl phosphate is a member of the triaryl phosphate ester family, a class of compounds that has garnered significant industrial attention for its dual functionality as a flame retardant and a plasticizer. Commercially, IPPDP is not a single, pure compound but rather a mixture of isomers, including 2-, 3-, and 4-isopropylphenyl diphenyl phosphate.[1][2] This isomeric complexity contributes to its unique physical properties, such as being a viscous, light yellow liquid.[1] Its primary utility lies in enhancing the fire resistance and flexibility of various polymers, including polyvinyl chloride (PVC), polyurethane foams, and synthetic rubbers.[3] The increasing regulation of halogenated flame retardants has further solidified the importance of organophosphate esters like IPPDP in the market.
Chemical Structure and Physicochemical Properties
The chemical identity of isopropylphenyl diphenyl phosphate is defined by a central phosphate group bonded to two phenyl groups and one isopropyl-substituted phenyl group. The position of the isopropyl group on the phenyl ring can vary, leading to the different isomers.[1]
Chemical Identifiers
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IUPAC Name: diphenyl (2-propan-2-ylphenyl) phosphate[1]
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CAS Number: 28108-99-8 (for the general mixture); 64532-94-1 (for 2-isopropylphenyl diphenyl phosphate)[1]
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Molecular Formula: C₂₁H₂₁O₄P[1]
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Synonyms: Phosflex 41P, Kronitex 100, (1-methylethyl)phenyl diphenyl ester[1]
Caption: 2D representation of Isopropylphenyl Diphenyl Phosphate.
Physicochemical Data
The physical and chemical properties of isopropylphenyl diphenyl phosphate are summarized in the table below. These properties are critical for understanding its behavior in various applications and its environmental fate.
| Property | Value | Source |
| Molecular Weight | 368.36 g/mol | [4] |
| Appearance | Viscous light yellow liquid | [1] |
| Boiling Point | 220-230 °C | [2][4] |
| Flash Point | > 200 °F (> 93.3 °C) | [1][2] |
| Water Solubility | < 0.1 g/100 mL at 25 °C | [2][4] |
| Vapor Pressure | 3.515 x 10⁻⁷ mm Hg at 25 °C (estimated) | [1][2] |
| log Kow (Octanol-Water Partition Coefficient) | 5.31 | [1] |
Mechanism of Action as a Flame Retardant
Organophosphate esters like IPPDP function as flame retardants primarily through a condensed-phase mechanism, although some vapor-phase activity is also observed.[5]
During combustion, the thermal degradation of IPPDP forms phosphoric and pyrophosphoric acids. These acidic species act as catalysts for the dehydration of the polymer substrate, leading to the formation of a stable char layer. This char layer serves as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles into the gas phase.[5]
Caption: Condensed-phase mechanism of IPPDP flame retardancy.
Industrial Applications and Synthesis
Key Applications
The versatile properties of isopropylphenyl diphenyl phosphate have led to its use in a wide array of industrial products:
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Flame Retardant Plasticizer: It is extensively used in PVC, conferring both fire resistance and flexibility to the final product.[3][6]
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Hydraulic Fluids: Its stability and lubricating properties make it a valuable component in fire-resistant hydraulic fluids.[1][7]
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Lubricant Additive: IPPDP is also employed as an additive in various lubricants to enhance their performance under extreme conditions.[1][3]
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Other Uses: It can be found in polyurethanes, textile coatings, adhesives, and paints.[3]
General Synthesis Process
The commercial production of isopropylphenyl diphenyl phosphate typically involves the reaction of phosphorus oxychloride with the corresponding phenols (isopropylphenol and phenol).[7] A common method involves a two-step esterification process.
A patented method describes the following general steps:[8]
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Esterification: Isopropylphenol is added to an esterification kettle containing a catalyst (e.g., calcium-magnesium catalyst). Phosphorus oxychloride is then introduced, and the mixture is heated to initiate the esterification reaction. The reaction is carried out under negative pressure to remove the hydrogen chloride (HCl) byproduct.
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Distillation: The resulting crude ester is then purified via vacuum distillation to obtain the final product.
Analytical Methodology: Quantification by GC-MS
Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and reliable method for the determination and quantification of isopropylphenyl diphenyl phosphate in various matrices, including workplace air.[9][10]
Experimental Protocol: Determination in Workplace Air
The following protocol is based on a validated measurement procedure for the analysis of isopropylated phenyl phosphates.[9]
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Sampling: A known volume of air is drawn through a quartz filter that has been spiked with a deuterated internal standard (e.g., triphenyl phosphate-d15).
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Extraction: The filter is extracted with a suitable solvent, such as ethyl acetate, using ultrasonication followed by shaking.
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Sample Cleanup (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interferences.
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GC-MS Analysis: The extracted sample is injected into a gas chromatograph equipped with a mass selective detector.
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Quantification: The concentration of isopropylphenyl diphenyl phosphate is determined by comparing the peak area of the analyte to that of the internal standard, using a calibration curve.
Caption: General workflow for the GC-MS analysis of IPPDP.
Environmental Fate and Toxicology
The environmental and health aspects of isopropylphenyl diphenyl phosphate are of significant interest due to its widespread use.
Environmental Persistence and Mobility
With a high log Kow of 5.31, IPPDP is expected to be relatively immobile in soil, showing a strong tendency to adsorb to organic matter.[2] It is not expected to evaporate significantly from soil or water surfaces due to its low vapor pressure.[2] While it is susceptible to biodegradation, this process can be slow in certain environmental compartments like sediment.[2] Diphenyl phosphate (DPHP) is a known degradation product.
Toxicological Profile
Organophosphates as a class can exhibit neurotoxic effects. However, studies on isopropylated triphenyl phosphates have shown that while they may have an effect on neurotoxic esterase at a biochemical level, this does not necessarily translate to clinical or neurohistological abnormalities in animal models.[1] Some studies suggest that certain components of commercial mixtures may have weak endocrine-disrupting activity. Human toxicity data is limited, but long-term rodent studies have raised concerns about potential effects on the liver and kidneys. As with many industrial chemicals, direct contact should be avoided, and appropriate personal protective equipment should be used during handling.[11]
Conclusion and Future Outlook
Isopropylphenyl diphenyl phosphate remains a crucial industrial chemical, providing essential flame retardancy and plasticizing properties to a multitude of materials. Its synthesis and applications are well-established, and robust analytical methods for its detection are readily available. Ongoing research continues to focus on its environmental fate and toxicological profile to ensure its safe and sustainable use. As regulations on flame retardants evolve, the demand for effective and environmentally acceptable alternatives like IPPDP is likely to persist, driving further innovation in this field.
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ISOPROPYLATED TRIPHENYL PHOSPHATE - Ataman Kimya. Ataman Kimya. [Link]
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Environmental risk evaluation report: Isopropylated triphenyl phosphate (CAS nos. 28108-99-8, 26967-76-0 & 68937-41-7) - GOV.UK. Environment Agency. [Link]
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Manufacture and Use of Selected Aryl and Alkyl Aryl Phosphate Esters, Task 1, Final Report. U.S. Environmental Protection Agency. [Link]
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